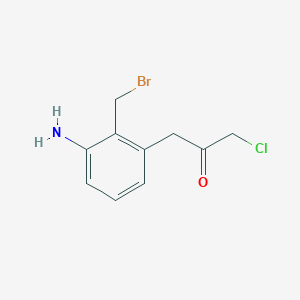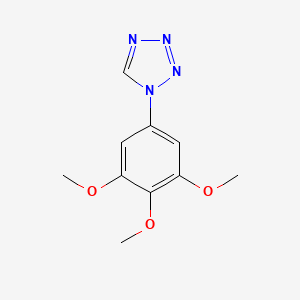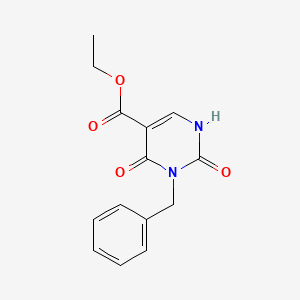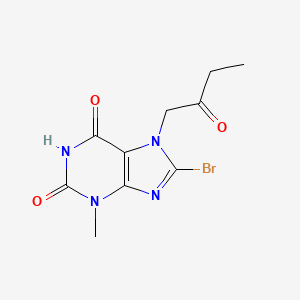
Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of the benzimidazole ring in the structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method involves the use of sodium metabisulphite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction yields the desired benzimidazole derivative with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents or alkylating agents. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Medicine: Due to its therapeutic potential, it is investigated for the development of new drugs targeting various diseases.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, leading to the inhibition of their activity. For example, they can inhibit the activity of serine/threonine-protein kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- can be compared with other similar compounds, such as:
Phenol, 4-(1H-benzimidazol-2-yl)-: This compound lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-(1H-benzimidazol-2-yl)phenol: This compound has a hydroxyl group at the 2-position instead of the 4-position, which can influence its interaction with molecular targets.
4-(1H-benzimidazol-2-yl)aniline: The presence of an amino group instead of a methoxy group can lead to different chemical and biological properties.
The uniqueness of Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- lies in its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
89469-28-3 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-yl)-3-methoxyphenol |
InChI |
InChI=1S/C14H12N2O2/c1-18-13-8-9(17)6-7-10(13)14-15-11-4-2-3-5-12(11)16-14/h2-8,17H,1H3,(H,15,16) |
Clé InChI |
BBTJMPRZCOTMPV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)O)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)

![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)
![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)



